Melamine molybdate

Übersicht

Beschreibung

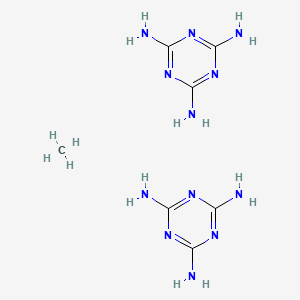

Melamine molybdate is a useful research compound. Its molecular formula is C7H16N12 and its molecular weight is 268.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Properties

Melamine molybdate is primarily recognized for its effectiveness as a smoke retardant additive in polymer compositions, especially those based on vinyl chloride and vinylidene chloride. Its smoke-retarding properties are attributed to its unique chemical structure which allows it to act effectively even at lower concentrations compared to traditional flame retardants.

Case Studies and Experimental Findings

- Smoke Chamber Tests : Experimental results from the NBS Smoke Chamber Test demonstrated that this compound exhibited superior smoke retarding effects compared to other molybdenum compounds like molybdenum trioxide. In tests where this compound was incorporated at 5% and 10% weight parts, it significantly reduced smoke emissions while maintaining a visually appealing white color in the final product, unlike the discoloration observed with molybdenum trioxide .

- Applications in Various Products : The compound's incorporation into various materials, such as carpets, house siding, and plastic components for airplane interiors, illustrates its versatility. The ability to blend well without altering the aesthetic properties of the polymers makes it an attractive option for manufacturers seeking to enhance fire safety without compromising product quality .

Electrochemical Sensors

This compound has also been utilized in the development of electrochemical sensors , particularly for detecting melamine residues in food products such as milk powder.

Research Highlights

- Detection Methods : A study developed a solid-phase electrochemiluminescent electrode using molybdenum disulfide quantum dots immobilized with melamine. This innovative approach allowed for sensitive detection of melamine at concentrations as low as mol L, showcasing the potential of this compound in food safety applications .

- Performance Metrics : The sensor demonstrated excellent linearity and recovery rates (97-98%) when applied to real samples, indicating its practical applicability in monitoring food safety standards .

Industrial Applications

This compound finds extensive use in various industrial applications due to its chemical stability and functional properties.

Usage Statistics

According to recent studies, melamine is predominantly used in:

- Surface decorative panels (approximately 40.6%)

- Molding compounds (18.3%)

- Adhesives and coatings (each around 13.1%)

- Other minor applications include textiles and cement products .

These statistics highlight the compound's significant role in enhancing product performance across multiple sectors.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Flame Retardants | Used in vinyl chloride polymers | Reduces smoke emissions; maintains color |

| Electrochemical Sensors | Detection of melamine residues in food products | High sensitivity; good recovery rates |

| Industrial Products | Used in decorative panels, adhesives, coatings | Enhances durability and performance |

Analyse Chemischer Reaktionen

Molar Ratios and Composition

The molybdenum-to-nitrogen (Mo:N) ratio is a critical determinant of product composition.

The stoichiometric ratio of 1:3 (Mo:N) aligns with the formula (C₃H₇N₆)₄Mo₈O₂₆, indicating a coordination complex where melamine ligands bind to molybdenum centers .

pH and Reaction Conditions

The acidic environment (pH 1–4) is essential for product formation. Lower pH values favor stable melamine octamolybdate complexes.

| pH Range | Key Observations |

|---|---|

| ≤4 | Optimal for synthesis |

| 1–2 | Higher stability in decomposition tests |

| 3–4 | Moderate stability, lower decomposition temperatures |

In Example 12 , a pH of 2 during synthesis correlated with a decomposition onset temperature of 375.1°C, demonstrating the pH’s influence on thermal stability .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data highlights significant variations in thermal stability across synthesis methods.

| Example | Decomposition Onset Temp (°C) | 1% Weight Loss Temp (°C) | 2% Weight Loss Temp (°C) |

|---|---|---|---|

| Example 1 | <160 | <160 | <160 |

| Example 2 | >350 | >350 | >350 |

| Example 3 | <250 | <250 | <250 |

| Example 12 | 375.1 | 351.4 | 366.4 |

Example 2 and Example 12 exhibit exceptional thermal stability, attributed to controlled stoichiometry and acidic conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing melamine molybdate-based composites?

- Methodological Answer : A common approach involves mechanochemical grinding of melamine, cyanuric acid, and sodium molybdate (Na₂MoO₄) precursors, followed by calcination under an inert nitrogen atmosphere at 550°C for 4 hours. The molar ratios of precursors and heating rates (e.g., 5°C/min) critically influence crystallinity and phase purity. Post-synthesis characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is essential to confirm the formation of molybdenum-integrated graphitic carbon nitride (g-C₃N₄) structures .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- XRD : To verify crystallographic phases and detect molybdenum oxide (MoO₃) impurities.

- SEM/TEM : To analyze morphology and particle size distribution.

- FTIR : To identify functional groups (e.g., triazine rings in melamine and Mo–O bonds).

- XPS : To confirm the oxidation state of molybdenum (e.g., Mo⁶⁺ in molybdate).

- BET Surface Area Analysis : To assess porosity and active sites for catalytic applications .

Q. What are the common precursors and reaction conditions for this compound synthesis?

- Methodological Answer : Melamine (C₃H₆N₆), cyanuric acid (C₃H₃N₃O₃), and sodium molybdate (Na₂MoO₄) are typical precursors. Optimized conditions involve a 1:5 molar ratio of melamine to cyanuric acid, with molybdate content varying between 0.02–0.04 g. Calcination under nitrogen at 550°C ensures thermal stability and avoids oxidation of molybdenum species .

Advanced Research Questions

Q. How can researchers optimize the molybdenum content in this compound to enhance photocatalytic activity?

- Methodological Answer : Systematic variation of sodium molybdate (e.g., 0.02–0.04 g) during synthesis allows tuning of Mo⁶⁺ incorporation. Photocatalytic efficiency (e.g., H₂ evolution or dye degradation) should be correlated with molybdenum content using UV-vis diffuse reflectance spectroscopy (DRS) to assess bandgap narrowing. Excess molybdenum (>3 wt%) may form MoO₃ aggregates, reducing active sites, as shown in studies comparing 2Mo–CN, 3Mo–CN, and 4Mo–CN composites .

Q. How to address contradictions in reported antimicrobial efficacy of this compound coatings?

- Methodological Answer : Discrepancies often arise from differences in:

- Testing protocols : Compare JIS (Japanese Industrial Standard) methods with ISO 22196 for antimicrobial activity.

- Sample preparation : Ensure uniform dispersion of molybdate (e.g., 3% Zinc Molybdate in melamine resin) and control coating thickness.

- Microbial strains : Validate results across multiple organisms (e.g., Staphylococcus aureus, Escherichia coli) using standardized inoculum concentrations (e.g., 10⁵ CFU/mL). Replicate studies under controlled humidity and temperature to isolate environmental variables .

Q. What mechanistic studies are used to elucidate the catalytic pathways of this compound in photocatalysis?

- Methodological Answer : Advanced approaches include:

- Electron Spin Resonance (ESR) : To detect reactive oxygen species (ROS) like •OH and •O₂⁻ during photocatalysis.

- Transient Absorption Spectroscopy : To study charge carrier lifetimes and recombination rates.

- DFT Calculations : To model band structures and identify active sites for redox reactions.

- In-situ FTIR : To track intermediate species during catalytic cycles .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in the thermal stability of this compound composites reported in literature?

- Methodological Answer : Conflicting thermal degradation profiles may stem from:

- Atmospheric differences : Compare thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative stability.

- Molybdenum dispersion : Agglomerated MoO₃ reduces thermal resistance, while atomically dispersed molybdate enhances it. Use TEM-EDS mapping to verify dispersion homogeneity.

- Crosslinking density : For resin-based composites, evaluate curing conditions (time/temperature) via DSC to ensure complete polymerization .

Q. Experimental Design Recommendations

Q. How to ensure reproducibility in this compound synthesis for collaborative studies?

- Methodological Answer :

- Detailed documentation : Specify precursor sources, purity (e.g., ≥99%), and grinding duration (e.g., 30 minutes).

- Calibration : Standardize furnace temperature profiles using external thermocouples.

- Supporting Information : Publish raw XRD/FE-SEM data and instrument settings (e.g., accelerating voltage, scan rates) in supplementary files. Cross-validate results with independent labs using shared protocols .

Eigenschaften

CAS-Nummer |

65235-34-9 |

|---|---|

Molekularformel |

C7H16N12 |

Molekulargewicht |

268.28 g/mol |

IUPAC-Name |

methane;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/2C3H6N6.CH4/c2*4-1-7-2(5)9-3(6)8-1;/h2*(H6,4,5,6,7,8,9);1H4 |

InChI-Schlüssel |

FMXPXIONARXTLI-UHFFFAOYSA-N |

Kanonische SMILES |

C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.